molecular formula C9H11Si2 B14345673 1-Methylethynylsilyl-2-dimethylethynylsilylacetylene

1-Methylethynylsilyl-2-dimethylethynylsilylacetylene

Cat. No.: B14345673
M. Wt: 175.35 g/mol
InChI Key: QKIBQCONVBVTAK-UHFFFAOYSA-N
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Description

Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane is an organosilicon compound characterized by the presence of multiple ethynyl groups attached to a silicon atom. This compound is part of a broader class of ethynylsilanes, which are known for their unique chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane typically involves the reaction of Grignard reagents with ethynylsilanes. For instance, bromomagnesium derivatives of ethynylsilanes react with chloro(chloromethyl)dimethylsilane to yield the corresponding (chloromethyl)(ethynyl)silanes. These intermediates can then be converted to iodomethyl analogs through an exchange reaction with sodium iodide .

Industrial Production Methods

Industrial production of ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.

    Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce silanes with varying degrees of saturation.

Scientific Research Applications

Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π interactions and form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethynyltrimethylsilane: Similar in structure but with fewer ethynyl groups.

    Ethynylmethylsilane: Contains a single ethynyl group attached to a silicon atom.

    Diethynylsilane: Features two ethynyl groups attached to a silicon atom.

Uniqueness

Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane is unique due to its multiple ethynyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring high reactivity and the ability to form complex molecular architectures .

Properties

Molecular Formula

C9H11Si2

Molecular Weight

175.35 g/mol

InChI

InChI=1S/C9H11Si2/c1-6-10(3)8-9-11(4,5)7-2/h1-2H,3-5H3

InChI Key

QKIBQCONVBVTAK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C#C)C#C[Si](C)(C)C#C

Origin of Product

United States

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